3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol CAS number
3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol CAS number
An In-depth Technical Guide to 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol
Abstract
This technical guide provides a comprehensive overview of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol, a fluorinated propargyl alcohol derivative of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis methodologies, and its strategic application in the design and development of novel therapeutic agents. The unique electronic properties conferred by the trifluoromethyl (CF₃) group, combined with the reactivity of the propargyl alcohol moiety, make this compound a versatile building block for creating complex molecules with enhanced biological activity and optimized pharmacokinetic profiles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Compound Profile and Physicochemical Properties
3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is a specialized chemical intermediate. Its structure is characterized by a phenyl ring substituted with a trifluoromethyl group at the meta-position, and a propargyl alcohol group. This combination of functional groups is pivotal to its utility.
The CAS Number for this compound is 65126-85-4 .
| Property | Value | Source |
| CAS Number | 65126-85-4 | |
| Molecular Formula | C₁₀H₇F₃O | |
| Molecular Weight | 200.16 g/mol | [1] |
| IUPAC Name | 3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
| Purity | Typically ≥95% | [1] |
| MDL Number | MFCD06803756 |
The trifluoromethyl group is a key feature, acting as a bioisostere for groups like chlorine and methyl, while profoundly influencing the molecule's properties.[2] Its high electronegativity and electron-withdrawing nature enhance metabolic stability and can improve binding affinity to biological targets.[2] Furthermore, the presence of the CF₃ group increases the lipophilicity of parent molecules, which can facilitate passage through biological membranes—a critical factor in drug design.[2][3]
Synthesis and Mechanistic Considerations
The synthesis of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol typically involves a Sonogashira coupling reaction, a robust and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.
Conceptual Synthesis Workflow
The general strategy involves coupling 3-iodobenzotrifluoride (or the corresponding bromide) with propargyl alcohol. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine.
Caption: Generalized Sonogashira coupling workflow for synthesis.
Detailed Experimental Protocol (Illustrative)
The following is a representative, self-validating protocol for the synthesis:
-
Vessel Preparation: A dry, three-necked round-bottom flask is charged with 3-iodobenzotrifluoride (1.0 eq.), propargyl alcohol (1.2 eq.), and a copper(I) iodide (0.05 eq.). The flask is equipped with a condenser, a magnetic stirrer, and a nitrogen inlet.
-
Solvent and Base Addition: Anhydrous triethylamine or a similar amine base is added as the solvent. The amine serves a dual role: it acts as the solvent and scavenges the hydrogen halide byproduct generated during the reaction.
-
Catalyst Introduction: The palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.025 eq.), is added to the mixture. The choice of palladium catalyst is critical; its role is to facilitate the oxidative addition and reductive elimination steps that form the core of the catalytic cycle.
-
Reaction Execution: The mixture is degassed and placed under a nitrogen atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst. The reaction is then heated, typically to 50-70 °C, and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl halide is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with aqueous ammonium chloride to remove the copper catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Validation: The crude product is purified by flash column chromatography on silica gel. The structure and purity of the final product, 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol, are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A purity of >95% is typically targeted.
Applications in Drug Development and Medicinal Chemistry
The true value of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol lies in its role as a versatile scaffold in drug design. The trifluoromethylphenyl moiety is a common feature in many modern pharmaceuticals, while the propargyl alcohol provides a reactive handle for further molecular elaboration.
Strategic Importance in Scaffolding
The incorporation of the trifluoromethyl group is a deliberate strategy in medicinal chemistry to enhance a drug candidate's profile.[3] The CF₃ group can improve:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[2]
-
Receptor Binding Affinity: The group's electronic and steric properties can lead to more potent interactions with the target protein's binding pocket.[2]
-
Lipophilicity and Bioavailability: By increasing lipophilicity, the CF₃ group can enhance a molecule's ability to cross cell membranes, potentially improving oral bioavailability.[2]
The propargyl alcohol group is a versatile functional handle. The terminal alkyne can participate in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to link the scaffold to other molecular fragments. The hydroxyl group can be oxidized, reduced, or used as a nucleophile in substitution reactions.
Caption: Role of the core scaffold in drug design applications.
Case Study: Precursor to Bioactive Molecules
While this specific molecule is primarily a building block, its structural motifs are present in numerous advanced compounds. For instance, derivatives of trifluoromethylphenyl alkynes have been investigated for their potential antidepressant effects by modulating the serotonergic system.[4][5] Research into compounds like N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide demonstrates how the core scaffold can be elaborated to produce molecules with significant biological activity.[4] Furthermore, the trifluoromethylphenyl group is a key component in potent inhibitors of the mTOR protein, a critical regulator of cell growth implicated in cancer.[6]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol is essential.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Hazards: While specific GHS data for this exact compound is not widely published, related fluorinated compounds can cause skin and serious eye irritation.[7][8]
Conclusion and Future Perspectives
3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol stands out as a high-value intermediate for the synthesis of complex organic molecules. Its utility is driven by the synergistic combination of the metabolically robust and electronically influential trifluoromethylphenyl group with the synthetically versatile propargyl alcohol moiety. For drug development professionals, this compound offers a reliable starting point for generating libraries of novel compounds aimed at a wide range of biological targets, from central nervous system disorders to oncology. As synthetic methodologies continue to advance, the applications for this and related fluorinated building blocks are poised to expand, further solidifying their crucial role in the future of medicinal chemistry.
References
-
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system . PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]
-
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system . ResearchGate. [Link]
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][9]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer . National Institutes of Health. [Link]
Sources
- 1. 10-F433654 - 3-3-trifluoromethylphenylprop-2-yn-1-ol [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-[3-(Trifluoromethyl)phenyl]-1-propanol | 78573-45-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. chemimpex.com [chemimpex.com]
